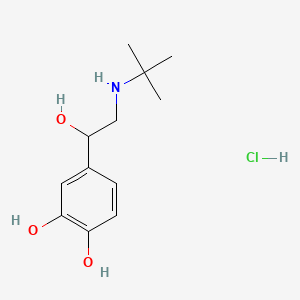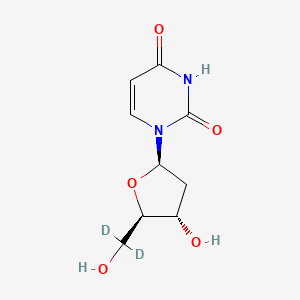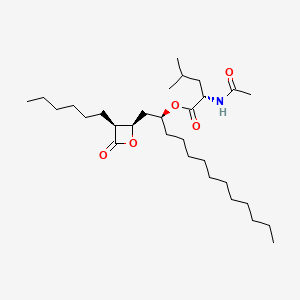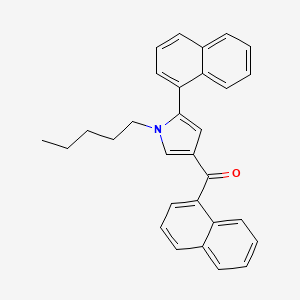![molecular formula C7H14O6 B583657 L-[1-13C]Fucose CAS No. 83379-38-8](/img/structure/B583657.png)
L-[1-13C]Fucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Fucose is a hexose deoxy sugar with the chemical formula C6H12O5 . It is found on N-linked glycans on the mammalian, insect, and plant cell surface . L-Fucose is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .
Synthesis Analysis
The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .Molecular Structure Analysis
L-Fucose is a 6-deoxy-L-galactose .Chemical Reactions Analysis
Gut microorganisms metabolize L-fucose and produce short-chain fatty acids (SCFAs), which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .科学的研究の応用
Antitumor Applications
L-Fucose-1-13C has shown potential in antitumor therapy. Its incorporation into cancer cells can be used to monitor and study the alterations in glycosylation that occur in tumor cells . This can help in understanding the tumor microenvironment and developing targeted therapies.
Gastrointestinal Health
Research indicates that L-Fucose-1-13C can relieve intestinal diseases by influencing the gut microbiota . It can serve as a biomarker for intestinal health and aid in the development of prebiotic therapies.
Food Industry Emulsifier
In the food industry, L-Fucose-1-13C can be utilized as an emulsifier due to its unique properties . It can help in creating stable food products and improving the shelf life and quality of food items.
Functional Foods
L-Fucose-1-13C is used in functional foods for its health benefits . It can enhance the nutritional value of foods and support dietary supplements aimed at improving health and wellness.
Anti-Aging Skincare
The compound has applications in anti-aging skincare products. Its role in skin hydration and elasticity makes it a valuable component in cosmetic formulations .
Neurotransmission and Cognitive Health
L-Fucose-1-13C has been identified as a monosaccharide neuromodulator that enhances excitatory neurotransmission and long-term potentiation in the brain . This opens up possibilities for its use in treating neurological disorders such as Alzheimer’s disease.
Immunomodulation
L-Fucose-1-13C can polarize immature myeloid cells towards specific dendritic cell subsets, enhancing antigen uptake and processing . This has implications for vaccine development and immunotherapies.
Biosensing and Diagnostic Tools
The compound’s unique structure allows it to be used in biosensing applications for detecting various biological processes . It can be part of diagnostic tools that monitor health conditions or the presence of specific biomarkers.
Safety And Hazards
将来の方向性
Recent studies have revealed that the carbon flux in L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism . The large amounts of short-chain fatty acids produced during microbial L-fucose metabolism are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . In the future, genetically engineered probiotics that modulate fucose metabolism could be used for disease treatment and prevention .
特性
IUPAC Name |
(3S,4R,5S,6S)-2-(hydroxy(113C)methyl)-6-methyloxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3/t3-,4+,5+,6-,7?/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDAKKGEZOUGCL-HDNRTSKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-[1-13C]Fucose | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

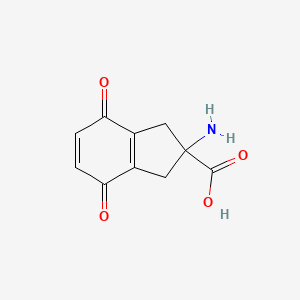
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
